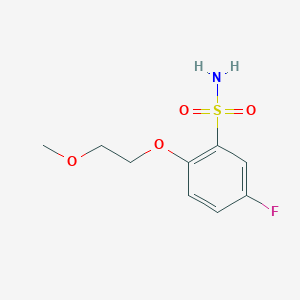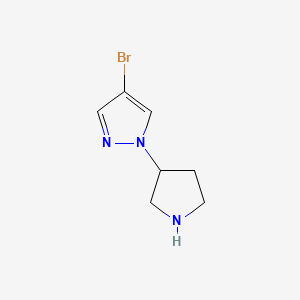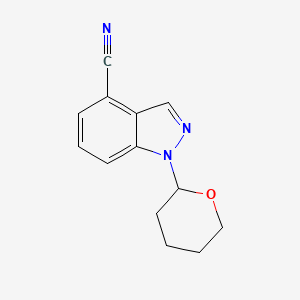
1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile
Overview
Description
The compound “1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile” is a complex organic molecule that contains an indazole ring and a tetrahydropyran ring . Indazoles are a class of organic compounds containing a pyrazole ring fused to a benzene ring. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds such as 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole are synthesized through reactions involving 3,4-dihydropyran and the corresponding heterocyclic compound .Molecular Structure Analysis
The molecular structure of this compound would likely include an indazole ring attached to a tetrahydropyran ring via a single bond. The carbonitrile group (-CN) would be attached to the indazole ring .Scientific Research Applications
Synthesis and Biological Activity
1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile and its derivatives have been explored for their potential in synthesizing new hypolipemic agents. Such agents, connecting a substituted indazole nucleus to tetrahydro-4-hydroxy-2H-pyran-2-one, have shown significant inhibitory activity against microsomal HMG-CoA reductase in rat liver. This research implies the compound's utility in developing cholesterol-lowering drugs (Kim & Jahng, 1995).
Antimicrobial Activities
The structure of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile and similar compounds has been evaluated for antimicrobial properties. Novel derivatives of this compound have been synthesized and characterized for their potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Cytotoxic Activity Towards Tumor Cells
Research has explored the cytotoxic activity of 4,5,6,7-tetrahydroindole derivatives, which includes the structure of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile. These compounds exhibit inhibitory effects on various human tumor cell lines, often exceeding the efficacy of conventional drugs like doxorubicin, while showing minimal activity on normal cells. This suggests its potential in cancer therapy (Mohareb & Abdelaziz, 2013).
Computational Analysis for Drug Design
Computational approaches have been applied to analyze the molecular structure of compounds like 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile. This includes studying its electronic properties, molecular geometry, and vibrational frequencies, which are essential for drug design and development (Al‐Azmi & Shalaby, 2018).
Synthesis under Specific Conditions
Research has also been conducted on synthesizing variants of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile under specific conditions like microwave irradiation. This method can enhance the efficiency and yield of the synthesis process, important for large-scale production (Tu et al., 2002).
Safety And Hazards
properties
IUPAC Name |
1-(oxan-2-yl)indazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-8-10-4-3-5-12-11(10)9-15-16(12)13-6-1-2-7-17-13/h3-5,9,13H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNULDPSVVOGBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CC=CC(=C3C=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine](/img/structure/B1443436.png)
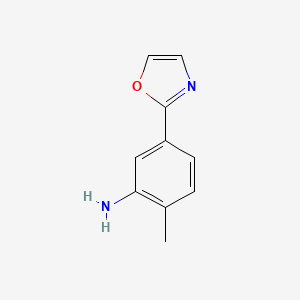
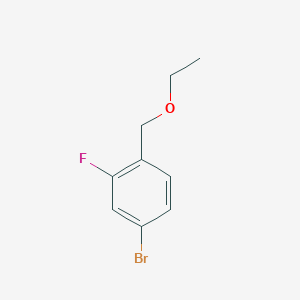
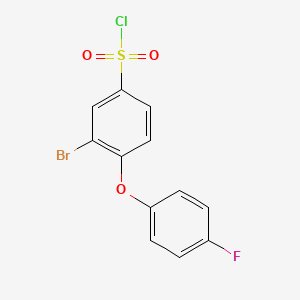
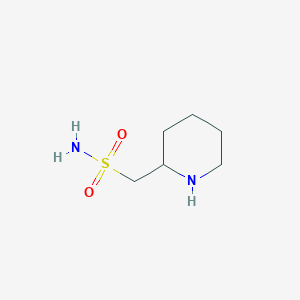
![2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1443444.png)
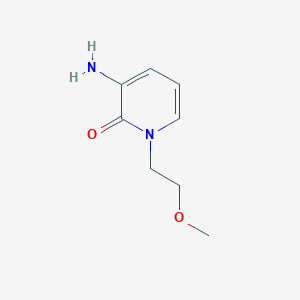
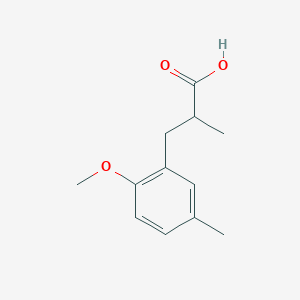
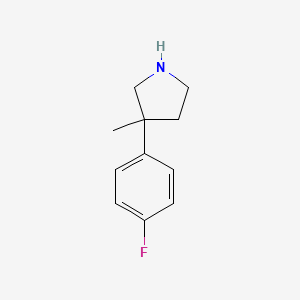
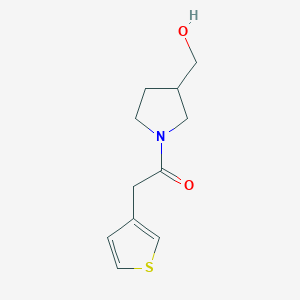
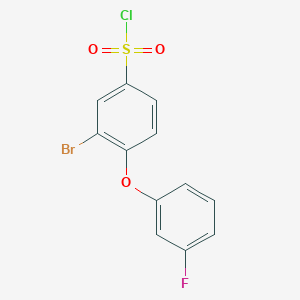
![2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine](/img/structure/B1443452.png)
